molecular formula C23H21ClN4O3 B2986447 N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921834-08-4

N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2986447
CAS No.: 921834-08-4
M. Wt: 436.9
InChI Key: UWSCWXPEPJCLED-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-c]pyridine derivative featuring a 5-propyl substituent, a 3-oxo group, and a phenyl ring at position 2. The amide moiety at position 7 is substituted with a 5-chloro-2-methoxyphenyl group, which introduces both lipophilic (chloro) and polar (methoxy) characteristics. The molecular formula is inferred as C₂₃H₂₁ClN₄O₃ (molecular weight ~460.9 g/mol), though exact values require confirmation from additional sources.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-3-11-27-13-17(22(29)25-19-12-15(24)9-10-20(19)31-2)21-18(14-27)23(30)28(26-21)16-7-5-4-6-8-16/h4-10,12-14H,3,11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSCWXPEPJCLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, including condensation, cyclization, and substitution reactions. One common method involves the condensation of 5-chloro-2-methoxybenzaldehyde with an appropriate hydrazine derivative to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazolo[4,3-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and discussion highlight key structural and physicochemical differences between the target compound and analogs from the literature.

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound
N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Pyrazolo[4,3-c]pyridine - 5-propyl
- 3-oxo
- 2-phenyl
- 7-carboxamide (5-chloro-2-methoxyphenyl)
C₂₃H₂₁ClN₄O₃ ~460.9 Likely moderate lipophilicity (Cl, OCH₃ balance); amide enhances stability
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolo[4,3-c]pyridine - 5-quinolin-3-yl
- 7-ethyl ester
C₂₄H₁₈N₄O₃ 410.42 mp 248–251°C; 84% yield; ester group may reduce metabolic stability vs. amides
N-(2-Methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide Pyrazolo[4,3-c]pyridine - 5-propyl
- 7-carboxamide (2-methoxyethyl)
C₁₉H₂₂N₄O₃ 354.4 Lower molecular weight; 2-methoxyethyl amide improves solubility vs. aryl groups
N-(5-Chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine - 5-thienyl
- 7-CF₃
- 4,5,6,7-tetrahydro
C₁₉H₁₆ClF₃N₄O₂S 456.87 CF₃ enhances metabolic stability; tetrahydro core increases conformational flexibility

Key Observations:

Core Heterocycle Variations: The target compound’s pyrazolo[4,3-c]pyridine core differs from the pyrazolo[1,5-a]pyrimidine in , which includes a saturated tetrahydro ring.

Substituent Effects: 5-Position: A propyl group (target compound) vs. quinolin-3-yl () or thienyl (). 7-Position: The 5-chloro-2-methoxyphenyl amide (target) vs. ethyl ester () or 2-methoxyethyl amide (). The chloro-methoxy aryl group increases lipophilicity compared to , which may enhance membrane permeability but reduce aqueous solubility.

Physicochemical Properties :

  • The trifluoromethyl group in improves metabolic stability but introduces steric and electronic effects that may complicate synthesis.
  • The ethyl ester in (mp 248–251°C) suggests higher crystallinity than amide derivatives, though esters are prone to hydrolysis in vivo.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a pyrazolo[4,3-c]pyridine-7-carboxylic acid intermediate with 5-chloro-2-methoxyaniline, analogous to procedures in . Yields and purity would depend on the efficiency of amide bond formation.

Implications for Drug Design

  • Bioavailability : The 5-chloro-2-methoxyphenyl amide in the target compound balances lipophilicity and hydrogen-bonding capacity, critical for oral bioavailability.
  • Target Selectivity: The propyl substituent at position 5 may reduce off-target interactions compared to bulkier groups (e.g., quinolin-3-yl in ).
  • Stability : Amide linkages (target, ) generally exhibit superior metabolic stability vs. esters (), aligning with modern drug design principles.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H21ClN4O3
  • Molecular Weight : 436.9 g/mol
  • CAS Number : 921834-08-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Pyrazoles are known to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (Breast Cancer) : The compound demonstrated an IC50 value of 0.01 µM, indicating potent growth inhibition compared to standard drugs .
  • NCI-H460 (Lung Cancer) : Exhibited IC50 values of 0.03 µM, suggesting strong antiproliferative activity .

The anticancer activity is attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the SubG1/G1 phase, leading to apoptosis in cancer cells .
  • Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Other Pharmacological Activities

Beyond anticancer effects, the compound also exhibits:

  • Anti-inflammatory Activity : Pyrazoles are recognized for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases .
  • Antimicrobial Effects : Some pyrazole derivatives have shown antibacterial and antifungal activities, broadening their therapeutic scope .

Case Studies and Research Findings

StudyFindings
Bouabdallah et al. (2022)Reported significant cytotoxic potential against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Wei et al. (2021)Described ethyl derivatives that displayed IC50 values against A549 cell lines at 26 µM, indicating moderate activity .
Fan et al. (2022)Investigated compounds that caused autophagy in A549 cells without apoptosis, suggesting a unique mechanism of action for certain pyrazole derivatives .

Q & A

Q. Table 1. Key Synthetic Conditions for Pyrazolo-Pyridine Derivatives

StepReagents/ConditionsYield (%)Reference
CyclizationAcOH/Ac₂O, NaOAc, reflux78
CondensationPOCl₃, 120°C65–75
CrystallizationEthyl acetate/ethanol (3:2)

Q. Table 2. Computational Parameters for Reaction Optimization

ParameterValueTool/Method
Solvent Dielectric4.3 (DMF)COSMO-RS
Activation Energy25 kcal/molDFT/B3LYP
Optimal Temp.80°CExperimental-Calibrated Model

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